1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

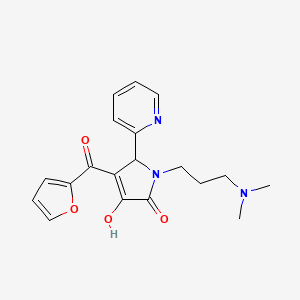

This compound features a pyrrol-2-one core substituted with a 3-(dimethylamino)propyl chain at position 1, a furan-2-carbonyl group at position 4, a hydroxyl group at position 3, and a pyridin-2-yl moiety at position 3. The dimethylamino group may enhance solubility and protonation-dependent bioavailability, while the pyridinyl and furan moieties could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-21(2)10-6-11-22-16(13-7-3-4-9-20-13)15(18(24)19(22)25)17(23)14-8-5-12-26-14/h3-5,7-9,12,16,24H,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMCIGLERXDHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features several functional groups that contribute to its biological activity, particularly in the fields of anticancer and anti-inflammatory research.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 355.394 g/mol. Its structure includes a dimethylamino group, a furan ring, a hydroxy group, and a pyridine moiety, which may interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4 |

| Molecular Weight | 355.394 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Case Studies

-

MCF-7 Cell Line :

- IC50 Value : The compound showed an IC50 value of approximately 22 µM, indicating significant inhibitory effects on cell growth.

- Mechanism : It was found to induce apoptosis through caspase activation, leading to increased levels of pro-apoptotic proteins.

-

A549 Cell Line :

- IC50 Value : The compound exhibited an IC50 value of around 18 µM.

- Mechanism : Similar to MCF-7, the compound induced apoptosis and inhibited the cell cycle at the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in cell signaling pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 (cyclooxygenase-2), which plays a crucial role in inflammation.

- Receptor Interaction : It can also modulate receptor activity related to pain and inflammation, potentially providing therapeutic benefits.

Research Applications

- Medicinal Chemistry : The compound serves as a lead structure for developing new anticancer and anti-inflammatory drugs.

- Pharmacological Studies : Its unique structure allows for extensive pharmacological profiling, aiding in understanding drug-receptor interactions.

- Synthetic Chemistry : It is utilized as an intermediate in synthesizing more complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Substituent Variations

The compound’s closest analogs (e.g., from and ) share the pyrrol-2-one scaffold but differ in substituents:

Key Observations :

- Pyridin-2-yl vs.

- Side Chain Variations: The 3-(dimethylamino)propyl chain in the target compound offers pH-dependent solubility and cationic character under physiological conditions, contrasting with the 3-methoxypropyl chain in , which is neutral and less basic .

Functional Group Impact on Reactivity and Stability

- Hydroxy Group at Position 3: The hydroxyl group in the target compound may act as a hydrogen-bond donor, enhancing binding to biological targets (e.g., enzymes) or influencing tautomeric equilibria. In contrast, methoxy or propoxy substituents () reduce H-bonding capacity but improve metabolic stability .

- Its conjugation with the pyrrolone ring may stabilize the molecule’s electronic structure .

Computational Insights (Theoretical Analysis)

Tools like Multiwfn () could analyze the target compound’s electronic properties, such as:

- Electrostatic Potential (ESP): Mapping charge distribution to predict interaction sites with biological targets.

- Frontier Molecular Orbitals (FMOs): Assessing reactivity via HOMO-LUMO gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.